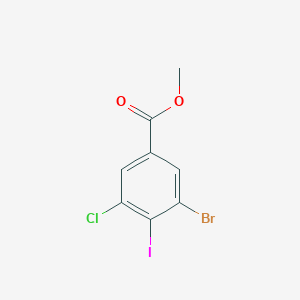

Methyl 3-Bromo-5-chloro-4-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

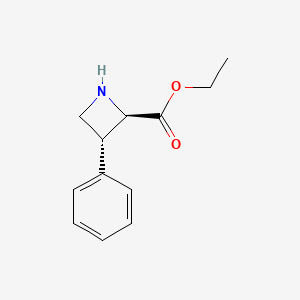

“Methyl 3-Bromo-5-chloro-4-iodobenzoate” is a chemical compound with the IUPAC name this compound . It is used as a starting reagent in the synthesis of various other compounds .

Synthesis Analysis

The compound can be synthesized through various reactions. For instance, it can be used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist via a regioselective Heck cross-coupling reaction . It can also undergo coupling reactions, such as a symmetrical Sonogashira coupling .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 . The molecular weight of the compound is 375.39 . Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can undergo a Sonogashira coupling reaction . It can also be used in the preparation of phenyl (3-bromo-5-iodo)benzoate .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Halogen Bonding in Molecular Structures

- Structural Determinants via Halogen Bonding : The study of halogen bonding, particularly involving halogen-substituted benzoates, plays a crucial role in understanding molecular structures. For instance, research on 4-halotriaroylbenzenes, including those with chloro- and bromo- substitutions, highlights the significance of C-X...O=C interactions and type-II I...I interactions in determining molecular arrangements (Pigge, Vangala, & Swenson, 2006).

Organic Synthesis and Catalysis

- Carbonylation Reactions : Methyl 3-Bromo-5-chloro-4-iodobenzoate can be involved in palladium-catalysed carbonylation reactions. These processes are critical for synthesizing various organic compounds, demonstrating the compound's role in facilitating complex organic transformations (Ács et al., 2006).

Environmental and Material Applications

- Halogenated Benzoic Acids in Environmental Sciences : The thermodynamic properties of halogen-substituted benzoic acids, including their derivatives, have been extensively studied. These investigations aid in understanding the environmental fate and material properties of such compounds (Zherikova & Verevkin, 2019).

Luminescent Properties in Lanthanide Complexes

- Impact on Luminescent Properties : The effect of halogen-substituted benzoates on the luminescent and structural properties of lanthanide complexes has been examined. Such studies reveal how different halogens influence the luminescent characteristics of these complexes, highlighting the potential application in designing materials for optoelectronics and sensing technologies (Monteiro et al., 2015).

Synthesis and Medicinal Chemistry

- Synthetic Routes and Anticancer Drugs : Research on the synthesis of polysubstituted aromatic carboxylic acids, components of calichemicin antibiotics, underscores the importance of this compound and related compounds in medicinal chemistry. These substances are key intermediates in the production of anticancer drugs (Laak & Scharf, 1989).

Safety and Hazards

The compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

methyl 3-bromo-5-chloro-4-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSNCTJNWJPDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B2712415.png)

![N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2712416.png)

![2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide](/img/structure/B2712423.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2712432.png)

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2712434.png)

![[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine](/img/structure/B2712437.png)